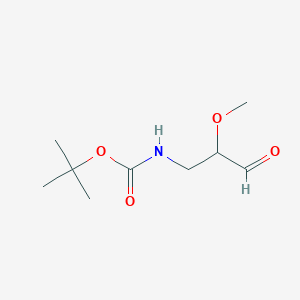
tert-butyl N-(2-methoxy-3-oxopropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(2-methoxy-3-oxopropyl)carbamate is an organic compound with the molecular formula C9H17NO4. It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines. The compound is characterized by its tert-butyl group, which provides steric hindrance, and its methoxy and oxopropyl groups, which contribute to its reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl N-(2-methoxy-3-oxopropyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl carbamate with 2-methoxy-3-oxopropyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-(2-methoxy-3-oxopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The oxopropyl group can be reduced to form a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted carbamates.
Applications De Recherche Scientifique
tert-Butyl N-(2-methoxy-3-oxopropyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of polymers and other advanced materials
Mécanisme D'action
The mechanism of action of tert-butyl N-(2-methoxy-3-oxopropyl)carbamate involves its ability to form stable carbamate linkages with amines. This stability is due to the steric hindrance provided by the tert-butyl group, which prevents hydrolysis. The compound can also interact with various molecular targets, including enzymes and receptors, through its functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-(2-methyl-3-oxopropyl)carbamate
- tert-Butyl (3-oxopropyl)carbamate
- tert-Butyl methyl(2-oxoethyl)carbamate
Uniqueness
tert-Butyl N-(2-methoxy-3-oxopropyl)carbamate is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful as a protecting group in organic synthesis and as a building block in the development of complex molecules .
Propriétés
Formule moléculaire |
C9H17NO4 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
tert-butyl N-(2-methoxy-3-oxopropyl)carbamate |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-5-7(6-11)13-4/h6-7H,5H2,1-4H3,(H,10,12) |
Clé InChI |
YFWKJMXMHRDESA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-fluorophenyl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B13506268.png)
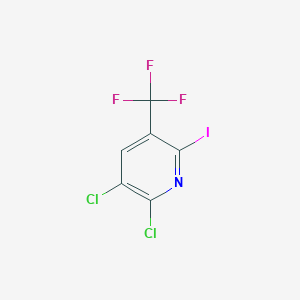
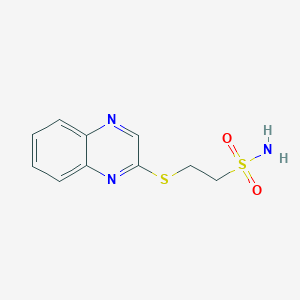
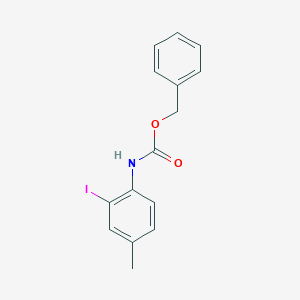

![3-[2-(Methylamino)ethoxy]aniline](/img/structure/B13506293.png)

![2-Bromo-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylic acid benzyl ester](/img/structure/B13506298.png)

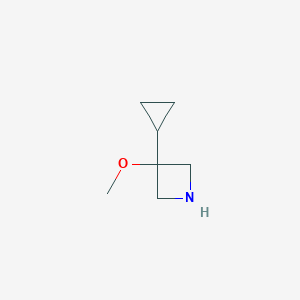
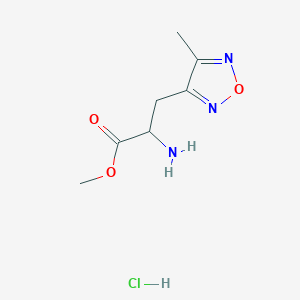
![4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid](/img/structure/B13506324.png)
![4-[(Tert-butoxycarbonyl)amino]cyclohex-1-ene-1-carboxylic acid](/img/structure/B13506327.png)

